Diphenhydramine

Behavioral Pharmacology Neurotoxicology CNS Drug Screening

Diphenhydramine hydrochloride delivers a quantifiable brain-to-plasma ratio of 18.4±2.35—enabling predictable CNS exposure in behavioral pharmacology. Its dual H1 antagonism (Ki=11.7nM) with antimuscarinic potency (pA2=6.2) distinguishes it from second-generation agents lacking measurable muscarinic activity. As the established active comparator for acute urticaria clinical trials, it provides a validated regulatory benchmark. USP/EP-traceable reference standards (98.0–102.0% assay) support ANDA submissions, dissolution testing, and stability-indicating method development.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 147-24-0
Cat. No. B000348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenhydramine
CAS147-24-0
Synonyms2-Diphenylmethoxy-N,N-dimethylethylamine
Allerdryl
Benadryl
Benhydramin
Benylin
Benzhydramine
Citrate, Diphenhydramine
Dimedrol
Diphenhydramine
Diphenhydramine Citrate
Diphenhydramine Citrate (1:1)
Diphenhydramine Hydrochloride
Diphenylhydramin
Diphenylhydramine
Dormin
Hydrochloride, Diphenhydramine
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
InChIKeyZZVUWRFHKOJYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityIn water, 3.06X10+3 mg/L at 37 °C

Structure & Identifiers


Interactive Chemical Structure Model





Diphenhydramine (CAS 147-24-0) Technical Profile: H1 Receptor Antagonist with Quantifiable CNS Penetration


Diphenhydramine is an ethanolamine-class, first-generation histamine H1 receptor antagonist. It functions as a competitive inhibitor of the H1 receptor, preventing histamine-mediated effects on smooth muscle and capillaries [1]. Beyond its primary mechanism, diphenhydramine exhibits substantial antimuscarinic (anticholinergic) activity and demonstrates high blood-brain barrier permeability, resulting in pronounced central nervous system effects [2]. This profile distinguishes it from second-generation antihistamines which are designed for limited CNS entry and higher receptor selectivity.

Why Generic Substitution Among First-Generation Antihistamines Compromises Experimental Reproducibility


Interchanging first-generation antihistamines without accounting for differential brain penetration kinetics and off-target receptor profiles introduces significant experimental variability. While chlorpheniramine, diphenhydramine, and doxylamine all block H1 receptors, their steady-state brain-to-plasma concentration ratios differ dramatically, ranging from 4.34 (doxylamine) to 34.0 (chlorpheniramine), with diphenhydramine occupying an intermediate value of 18.4 [1]. Additionally, diphenhydramine's antimuscarinic potency (pA2 = 6.2) [2] is not equivalent to that of hydroxyzine (pA2 = 4.8) or the negligible effects of second-generation agents. Substituting one compound for another without these quantitative parameters alters both the magnitude of CNS exposure and the constellation of off-target receptor engagements, thereby compromising data reproducibility across behavioral pharmacology, toxicology, and drug interaction studies.

Quantitative Differentiation Guide: Diphenhydramine vs. In-Class Comparators


Brain-to-Plasma Concentration Ratio: Quantifying CNS Penetration vs. Doxylamine and Chlorpheniramine

In a comparative in vivo study measuring steady-state brain distribution in rats, diphenhydramine demonstrated a brain-to-plasma concentration ratio of 18.4 ± 2.35. This value is 4.2-fold higher than doxylamine (4.34 ± 1.26) but approximately half that of chlorpheniramine (34.0 ± 9.02) [1]. These differences occur despite all three compounds sharing high passive membrane permeability (>310 nm/s) and lack of P-glycoprotein substrate status [1].

Behavioral Pharmacology Neurotoxicology CNS Drug Screening

Muscarinic Receptor Antagonism: pA2 Potency Compared to Hydroxyzine and Desloratadine

In an ex vivo model using isolated swine airway mucus gland cells, diphenhydramine inhibited muscarinic M3 receptor-mediated ion transport with a pA2 of 6.2 ± 0.1. This antimuscarinic potency was statistically indistinguishable from desloratadine (pA2 = 6.4 ± 0.1; p = 0.135) but 25-fold higher than hydroxyzine (pA2 = 4.8 ± 0.1) [1]. Second-generation agents cetirizine, loratadine, and fexofenadine produced no measurable effect at concentrations up to 100, 30, and 10 μM respectively [1].

Receptor Pharmacology Off-Target Profiling Airway Physiology

H1 Receptor Affinity: Ki Determination vs. Orphenadrine and Reference Antagonists

Using human recombinant receptors, diphenhydramine binds to the H1 receptor with a Ki of 11.7 nM [1]. In a comparative in silico and binding study, diphenhydramine and orphenadrine demonstrated equivalent affinity for H1 receptors [2]. In rat liver membrane preparations, diphenhydramine exhibited a Ki of 2.9 ± 0.8 μM against [³H]mepyramine binding, equivalent to d-chlorpheniramine and triprolidine under identical conditions [3].

Receptor Binding Assays Competitive Pharmacology Radioligand Studies

Oral Bioavailability and Pharmacokinetic Variability vs. Chlorpheniramine and Promethazine

Diphenhydramine oral bioavailability ranges from 43-72%, with an elimination half-life of 3-9.3 hours and 80-85% plasma protein binding [1]. Absolute bioavailability has been reported as 72% ± 8% with extensive first-pass hepatic metabolism via CYP2D6 [2]. Comparative data indicate chlorpheniramine bioavailability is lower at approximately 34%, while promethazine is approximately 25% [3].

Pharmacokinetic Modeling Formulation Development Preclinical Dosing

Pharmacopeial Purity Specification: USP/EP Monograph Compliance Thresholds

The USP monograph for diphenhydramine hydrochloride specifies an assay purity range of 98.0% to 102.0% on the dried basis, with loss on drying not exceeding 0.5% and residue on ignition not exceeding 0.1% [1]. Commercial material specifications align with these thresholds (98.0-101.0% anhydrous basis) with related substances limited to ≤0.5% individual and ≤1.0% total impurities . USP and EP reference standards with multi-traceability are available for method validation and calibration .

Analytical Chemistry Quality Control Reference Standards

Comparative Clinical Efficacy: IV Diphenhydramine vs. IV Cetirizine in Acute Urticaria

In a Phase III randomized controlled noninferiority trial comparing intravenous cetirizine to intravenous diphenhydramine for acute urticaria, diphenhydramine served as the active comparator standard. The study demonstrated that IV cetirizine was an effective alternative, with benefits of less sedation, fewer adverse events, and lower rates of treatment center revisit [1]. Diphenhydramine remains the established reference against which newer agents are benchmarked for acute allergic conditions in emergency settings.

Clinical Pharmacology Emergency Medicine Comparative Effectiveness

Optimized Application Scenarios for Diphenhydramine Based on Quantifiable Differentiation


In Vivo CNS Pharmacology Studies Requiring Quantifiable Brain Penetration

For studies investigating central histaminergic or cholinergic signaling, diphenhydramine offers a well-characterized brain-to-plasma ratio of 18.4 ± 2.35 [1]. This intermediate CNS penetration value—higher than doxylamine but lower than chlorpheniramine—allows researchers to select a compound with predictable and quantifiable brain exposure. Unlike second-generation agents that exhibit negligible brain entry, diphenhydramine ensures consistent central H1 receptor occupancy, making it suitable for behavioral pharmacology models where CNS effects are the primary endpoint.

Dual H1 and Muscarinic Receptor Pharmacology Investigations

Diphenhydramine's established dual pharmacology—H1 antagonism (Ki = 11.7 nM) [2] combined with muscarinic M3 antagonism (pA2 = 6.2) [3]—makes it a valuable tool for studies examining the intersection of histaminergic and cholinergic signaling pathways. This profile is particularly relevant in airway physiology research, where both receptor systems modulate secretion and smooth muscle tone. The quantifiable antimuscarinic potency distinguishes diphenhydramine from second-generation agents that lack measurable muscarinic activity [3].

Clinical Reference Standard for Acute Urticaria Intervention Trials

Diphenhydramine injection remains the established active comparator for clinical trials evaluating novel agents or alternative antihistamines for acute urticaria [4]. Its well-documented efficacy and safety profile, including known sedation parameters, provide a validated benchmark against which investigational compounds must demonstrate noninferiority or superiority. Procurement for clinical research purposes is justified by its regulatory acceptance as the standard-of-care comparator in emergency and urgent care settings.

Analytical Method Development and Quality Control Requiring Pharmacopeial Traceability

For laboratories developing HPLC or LC/MS/MS assays, diphenhydramine hydrochloride reference standards with traceability to USP and EP primary standards are available [5]. The established USP monograph provides validated analytical parameters including a 98.0-102.0% assay range, 254 nm detection, and specific system suitability requirements [5]. This infrastructure supports method validation for ANDA submissions, dissolution testing, and stability-indicating assay development in pharmaceutical quality control environments.

Technical Documentation Hub

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